[4-(Dimethylamino)phenyl]phosphonous acid
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Overview
Description
[4-(Dimethylamino)phenyl]phosphonous acid is an organophosphorus compound with the molecular formula C8H12NO3P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonous acid typically involves the reaction of 4-(dimethylamino)aniline with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenyl compounds. These products have diverse applications in different fields .
Scientific Research Applications
[4-(Dimethylamino)phenyl]phosphonous acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological processes involving phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]phosphonous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(Dimethylamino)phenyl]phosphonous acid include:
- [4-(Dimethylamino)phenyl]phosphonic acid
- This compound dichloride
- [4-(Dimethylamino)phenyl]phosphonic acid diethyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and properties. For example, the presence of the dimethylamino group enhances its nucleophilicity, making it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
4741-19-9 |
---|---|
Molecular Formula |
C8H12NO2P |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]phosphonous acid |
InChI |
InChI=1S/C8H12NO2P/c1-9(2)7-3-5-8(6-4-7)12(10)11/h3-6,10-11H,1-2H3 |
InChI Key |
QZAYYDDWEKUKDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(O)O |
Origin of Product |
United States |
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